

# A Comparative Analysis of Methazolamide for Ocular Hypertension: A Statistical Approach

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a comprehensive statistical analysis plan for a comparative study of **Methazolamide** versus a novel carbonic anhydrase inhibitor, Efficazetamide, in the management of ocular hypertension. The following sections detail the proposed experimental design, data presentation, and analytical methodologies tailored for researchers, scientists, and professionals in drug development.

### **Data Presentation**

The quantitative data from the proposed study will be summarized in the following tables for clear and concise comparison.

Table 1: Baseline Demographics and Clinical Characteristics



| Characteristic                          | Methazolamide<br>(N=150) | Efficazetamide<br>(N=150) | Total (N=300) | p-value |
|-----------------------------------------|--------------------------|---------------------------|---------------|---------|
| Age (years),<br>mean (SD)               | 58.2 (8.5)               | 57.9 (8.9)                | 58.1 (8.7)    | 0.78    |
| Sex, n (%)                              | 0.65                     |                           |               |         |
| - Male                                  | 70 (46.7%)               | 74 (49.3%)                | 144 (48.0%)   | _       |
| - Female                                | 80 (53.3%)               | 76 (50.7%)                | 156 (52.0%)   |         |
| Baseline IOP<br>(mmHg), mean<br>(SD)    | 25.4 (2.1)               | 25.6 (2.3)                | 25.5 (2.2)    | 0.42    |
| Corneal<br>Thickness (µm),<br>mean (SD) | 552 (35)                 | 555 (38)                  | 553.5 (36.5)  | 0.51    |

Table 2: Primary Efficacy Endpoint: Mean Change in Intraocular Pressure (IOP) from Baseline at Week 12

| Treatment<br>Group                                        | Baseline<br>Mean IOP<br>(SD) | Week 12<br>Mean IOP<br>(SD) | Mean<br>Change<br>from<br>Baseline<br>(SD) | 95%<br>Confidence<br>Interval for<br>the<br>Difference | p-value |
|-----------------------------------------------------------|------------------------------|-----------------------------|--------------------------------------------|--------------------------------------------------------|---------|
| Methazolami<br>de                                         | 25.4 (2.1)                   | 20.1 (2.5)                  | -5.3 (1.8)                                 | (-6.1, -4.5)                                           | <0.001  |
| Efficazetamid<br>e                                        | 25.6 (2.3)                   | 19.5 (2.4)                  | -6.1 (1.9)                                 | (-6.9, -5.3)                                           | <0.001  |
| Difference<br>(Efficazetami<br>de -<br>Methazolami<br>de) | -0.8                         | (-1.5, -0.1)                | 0.02                                       |                                                        |         |



Table 3: Secondary Efficacy and Safety Endpoints

| Endpoint                                             | Methazolamide<br>(N=150) | Efficazetamide<br>(N=150) | p-value |
|------------------------------------------------------|--------------------------|---------------------------|---------|
| Proportion of<br>Responders (IOP<br>Reduction ≥ 20%) | 105 (70.0%)              | 120 (80.0%)               | 0.048   |
| Adverse Events, n (%)                                |                          |                           |         |
| - Paresthesia                                        | 30 (20.0%)               | 15 (10.0%)                | 0.015   |
| - Fatigue                                            | 22 (14.7%)               | 10 (6.7%)                 | 0.021   |
| - Nausea                                             | 18 (12.0%)               | 8 (5.3%)                  | 0.045   |
| - Serious Adverse<br>Events                          | 3 (2.0%)                 | 1 (0.7%)                  | 0.31    |

## **Experimental Protocols**

Detailed methodologies for the key experiments are outlined below.

#### 2.1 Study Design and Population

This will be a randomized, double-blind, active-controlled, parallel-group study conducted at multiple ophthalmology clinics. A total of 300 patients aged 40-75 years with a diagnosis of open-angle glaucoma or ocular hypertension and a baseline intraocular pressure (IOP) of  $\geq$  24 mmHg and  $\leq$  36 mmHg in at least one eye will be enrolled.

#### 2.2 Randomization and Blinding

Patients will be randomized in a 1:1 ratio to receive either oral **Methazolamide** (50 mg twice daily) or oral Efficazetamide (50 mg twice daily). Randomization will be stratified by study center. Both patients and investigators will be blinded to the treatment allocation.

#### 2.3 Study Procedures



- Screening Visit (Day -14 to -1): Informed consent, medical history, physical examination, and baseline IOP measurements will be obtained.
- Randomization Visit (Day 0): Eligible patients will be randomized to a treatment group.
- Follow-up Visits (Week 4, Week 8, and Week 12): IOP will be measured at each visit.
   Adverse events will be recorded at each visit.

#### 2.4 Statistical Analysis Plan

- Primary Endpoint Analysis: The primary efficacy endpoint is the change in IOP from baseline to Week 12. An analysis of covariance (ANCOVA) will be used to compare the mean change in IOP between the two treatment groups, with baseline IOP as a covariate.
- Secondary Endpoint Analysis: The proportion of responders (patients with an IOP reduction
  of ≥ 20% from baseline) will be compared using a chi-squared test. The incidence of adverse
  events will be compared using Fisher's exact test.
- Subgroup Analyses: Pre-specified subgroup analyses will be performed based on age, sex, and baseline IOP.
- Handling of Missing Data: Multiple imputation will be used to handle missing IOP data.

## **Mandatory Visualizations**

3.1 Signaling Pathway: Mechanism of Action of Carbonic Anhydrase Inhibitors











Click to download full resolution via product page

 To cite this document: BenchChem. [A Comparative Analysis of Methazolamide for Ocular Hypertension: A Statistical Approach]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10762108#statistical-analysis-plan-for-a-comparative-study-involving-methazolamide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com